4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid
Overview
Description
4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid is an organic compound with the molecular formula C15H19NO4 It is characterized by a piperidine ring substituted with an ethoxycarbonyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid typically involves the reaction of 4-piperidinecarboxylic acid ethyl ester with 4-carboxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.
Chemical Reactions Analysis
Types of Reactions: 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group may enhance the compound’s ability to cross cell membranes, while the piperidine ring can interact with active sites on proteins, modulating their activity. The benzoic acid moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-[4-(Methoxycarbonyl)piperidin-1-YL]benzoic acid
- 4-[4-(Butoxycarbonyl)piperidin-1-YL]benzoic acid
- 4-[4-(Isopropoxycarbonyl)piperidin-1-YL]benzoic acid
Comparison: 4-[4-(Ethoxycarbonyl)piperidin-1-YL]benzoic acid is unique due to its specific ethoxycarbonyl substitution, which may confer distinct physicochemical properties, such as solubility and reactivity, compared to its analogs. These differences can influence the compound’s behavior in biological systems and its suitability for various applications.
Properties
IUPAC Name |
4-(4-ethoxycarbonylpiperidin-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-2-20-15(19)12-7-9-16(10-8-12)13-5-3-11(4-6-13)14(17)18/h3-6,12H,2,7-10H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFJSOISEOYJTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597738 | |
Record name | 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179487-86-6 | |
Record name | 4-[4-(Ethoxycarbonyl)piperidin-1-yl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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